1-Ethoxy-2-methoxybenzene CAS number and properties
1-Ethoxy-2-methoxybenzene CAS number and properties
An In-depth Technical Guide to 1-Ethoxy-2-methoxybenzene for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 1-ethoxy-2-methoxybenzene (CAS No: 17600-72-5), a key aromatic ether utilized in advanced organic synthesis and pharmaceutical research. The document delineates its core physicochemical properties, safety and handling protocols, and established synthetic routes. Furthermore, it explores the compound's reactivity and highlights its role as a versatile intermediate in the development of complex molecules and active pharmaceutical ingredients. This guide is structured to serve as an essential resource, blending foundational data with practical, field-proven insights for professionals in chemistry and drug discovery.
Core Identification and Properties
1-Ethoxy-2-methoxybenzene, also known as 2-ethoxyanisole or ethyl guaiacol, is an organic compound featuring both an ethoxy and a methoxy group attached to a benzene ring.[1] This structural arrangement is of significant interest in medicinal chemistry, as the methoxy group is a prevalent feature in many approved small-molecule drugs, where it can be crucial for optimizing a compound's biological activity and pharmacokinetic profile.[1]
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 1-ethoxy-2-methoxybenzene | [2] |
| CAS Number | 17600-72-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₂O₂ | [1][3][5][6][7] |
| Molecular Weight | 152.19 g/mol | [1][2][3][6][7] |
| Synonyms | 2-Ethoxyanisole, 2-Methoxyphenetole, Ethyl guaiacol | [2][3][5] |
| Canonical SMILES | CCOC1=CC=CC=C1OC | [1][2] |
| InChI Key | OMONCKYJLBVWOQ-UHFFFAOYSA-N | [1][5] |
Physicochemical Data
The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 217-218 °C (lit.) | [4] |
| Density | 1.044 g/mL at 25 °C (lit.) | [4] |
| Flash Point | 91 °C / 195 °F | [3][4][5] |
| Refractive Index (n20/D) | 1.524 (lit.) | [4] |
| Solubility | Slightly soluble in water (1.8 g/L at 25 °C) | [7] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |
Safety, Handling, and Hazard Management
Proper laboratory practice necessitates a thorough understanding of a chemical's potential hazards. 1-Ethoxy-2-methoxybenzene is classified as causing serious eye damage.[2][7]
Precautionary Measures and First Aid
A proactive approach to safety is essential when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[8][9]
-
Facilities should be equipped with an eyewash station.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.[7][8]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.[8]
-
Respiratory Protection: Not typically required with adequate ventilation. If vapors are generated, use a NIOSH-approved respirator.
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7]
-
Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Synthesis and Reactivity
Understanding the synthesis of 1-ethoxy-2-methoxybenzene provides insight into its formation and potential impurities. The most common laboratory-scale preparation is an adaptation of the Williamson ether synthesis.
Williamson Ether Synthesis Protocol
This classic Sₙ2 reaction provides a reliable route to unsymmetrical ethers.[10] The causality behind this protocol lies in the deprotonation of a weakly acidic phenol (guaiacol) to form a potent nucleophile (phenoxide), which then attacks an alkyl halide.
Reaction: Guaiacol + Ethyl Bromide → 1-Ethoxy-2-methoxybenzene
Step-by-Step Methodology:
-
Deprotonation of Guaiacol:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve guaiacol (1.0 eq) and a base such as anhydrous potassium carbonate (1.0-1.2 eq) in a suitable polar aprotic solvent like dry acetone.[11] The base is critical for deprotonating the phenolic hydroxyl group to generate the nucleophilic guaiacolate anion.
-
-
Nucleophilic Attack:
-
Add an ethylating agent, such as ethyl bromide (1.1 eq), to the mixture.[11]
-
-
Reaction Progression:
-
Heat the mixture to reflux and maintain for several hours (e.g., 8 hours), monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[11] The elevated temperature provides the necessary activation energy for the Sₙ2 reaction.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (e.g., potassium bromide and excess potassium carbonate).
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is diluted with water and extracted with a non-polar solvent like ether.[11]
-
The combined organic extracts are washed with an aqueous base (e.g., 10% NaOH) to remove any unreacted guaiacol, followed by a water wash.[11]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.
-
Purify the final product by vacuum distillation to yield pure 1-ethoxy-2-methoxybenzene.[11]
-
Reactivity Profile
-
Electrophilic Aromatic Substitution: The methoxy and ethoxy groups are electron-donating, activating the benzene ring towards electrophilic attack.[1] Reactions such as nitration, halogenation, and Friedel-Crafts acylation will occur at the ortho and para positions relative to the alkoxy groups.
-
Ether Cleavage: The ether linkages are stable to most reagents but can be cleaved under harsh conditions using strong acids like HBr or HI.
Applications in Research and Drug Development
1-Ethoxy-2-methoxybenzene serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its structure is a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery programs, particularly for developing agents with analgesic and anti-inflammatory properties.[1]
Logical Workflow: Intermediate in a Synthetic Pathway
The following diagram illustrates a logical, multi-step synthesis where 1-ethoxy-2-methoxybenzene is the starting material for a hypothetical drug candidate. This workflow leverages its inherent reactivity.
Caption: A conceptual workflow illustrating the use of 1-ethoxy-2-methoxybenzene as a starting material in a multi-step synthesis.
Conclusion
1-Ethoxy-2-methoxybenzene is a valuable and versatile chemical building block. Its well-defined physicochemical properties, predictable reactivity, and established synthetic protocols make it a reliable intermediate for researchers in both academic and industrial settings. A thorough understanding of its handling requirements and safety protocols is paramount to its effective and safe use in the laboratory. Its continued application in the synthesis of novel compounds underscores its importance in the fields of organic chemistry and pharmaceutical development.
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ACS Publications. (2024). Experimental Study on Vapor–Liquid and Solid–Liquid Equilibria Data for the Regeneration of Biobased Solvents Guaiacol and 2,2,5,5-Tetramethyl Oxolane in Biorefinery Processes. Journal of Chemical & Engineering Data. Retrieved from [Link]
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